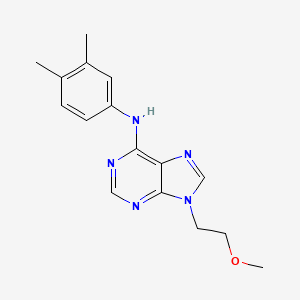![molecular formula C20H25FN8O B6468066 6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640959-79-9](/img/structure/B6468066.png)
6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex chemical compound. Its unique structure makes it significant in various fields, such as medicinal chemistry, synthetic organic chemistry, and pharmacology. This compound is known for its potential biological activities and its role in scientific research for developing new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, each with specific reaction conditions. A common synthetic route might involve the following steps:
Formation of the pyrimidine ring: : Starting from simple precursors, the pyrimidine ring can be constructed using classical nucleophilic substitution reactions.
Introduction of fluorine and ethyl groups: : These groups are introduced through selective fluorination and alkylation reactions.
Cyclization to form the octahydropyrrolo[3,4-c]pyrrole ring: : This step often involves a ring-closing reaction under acidic or basic conditions.
Attachment of the purine moiety: : This is achieved through a condensation reaction with the appropriate purine derivative.
Final modifications and purification: : The final compound is purified using chromatographic techniques.
Industrial Production Methods
The industrial production of this compound would likely involve optimization of the laboratory synthesis for large-scale production. This includes:
Optimizing reaction conditions: : Temperature, pressure, and catalyst use to enhance yield and purity.
Using efficient purification methods: : Such as crystallization or high-performance liquid chromatography (HPLC).
Implementing green chemistry principles: : To minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, possibly converting alcohol groups into aldehydes or ketones.
Reduction: : Reduction reactions can reduce double bonds or certain functional groups, altering its chemical properties.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, particularly at reactive sites like the fluorinated pyrimidine moiety.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituents: : Various nucleophiles or electrophiles, depending on the desired substitution product.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: : May produce oxidized derivatives with altered biological activity.
Reduction: : May yield reduced compounds with different pharmacological properties.
Substitution: : Can lead to a wide variety of derivatives with potentially novel biological effects.
科学研究应用
Chemistry
Synthesis of new analogs: : The compound serves as a building block for creating new chemical entities with potential therapeutic applications.
Study of reaction mechanisms: : Its reactions are studied to understand the underlying chemical principles and mechanisms.
Biology
Biological assays: : Used in assays to study its biological activity and potential as a drug lead.
Mechanistic studies: : To elucidate its interaction with biological targets at the molecular level.
Medicine
Drug development: : Investigated for its potential to treat diseases due to its unique structural features and biological activities.
Pharmacokinetic studies: : To understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Pharmaceutical applications: : Explored as a potential therapeutic agent in the pharmaceutical industry.
Chemical industry: : Used as an intermediate in the synthesis of other complex molecules.
作用机制
The compound exerts its effects through several molecular targets and pathways:
Molecular targets: : It may interact with specific enzymes, receptors, or nucleic acids, altering their activity or function.
Pathways involved: : It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Comparison
Compared to other similar compounds, 6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine stands out due to its unique structural combination of a pyrimidine ring, a fluorine atom, and an octahydropyrrolo ring fused to a purine. These structural elements contribute to its distinct chemical and biological properties.
Similar Compounds
6-(5-chloropyrimidin-4-yl)-9H-purine: : Lacks the ethyl and fluorine groups, resulting in different reactivity and biological activity.
5-(ethylthio)-6-methylpyrimidine-4-yl-purine: : Similar scaffold but with variations in substituents affecting its overall properties.
8-(2-chloroethyl)-9H-purine: : Possesses a different substituent pattern on the purine ring, leading to different biological effects.
Each of these similar compounds offers unique properties, but none combine all the features of this compound, making it a unique and valuable compound for various scientific applications.
属性
IUPAC Name |
6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN8O/c1-3-15-16(21)18(23-10-22-15)28-6-13-8-29(9-14(13)7-28)20-17-19(24-11-25-20)27(12-26-17)4-5-30-2/h10-14H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBSUCFWTYMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline](/img/structure/B6467989.png)
![7-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline](/img/structure/B6467991.png)
![N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467996.png)
![2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B6467998.png)
![2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B6468003.png)
![2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6468014.png)

![N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468035.png)
![5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6468050.png)
![N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468053.png)
![6-(difluoromethyl)-2-[4-(9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468071.png)
![N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468084.png)
![9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468089.png)
